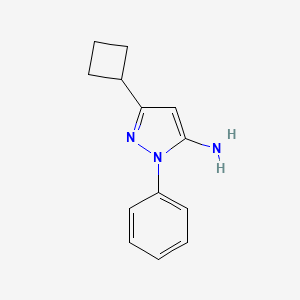

3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine

描述

属性

IUPAC Name |

5-cyclobutyl-2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c14-13-9-12(10-5-4-6-10)15-16(13)11-7-2-1-3-8-11/h1-3,7-10H,4-6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTUPFXYVRUGKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NN(C(=C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501275621 | |

| Record name | 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501275621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187795-44-4 | |

| Record name | 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187795-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501275621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization of Cyclobutyl Hydrazine and Phenyl Isocyanate

One established route involves the initial reaction between cyclobutyl hydrazine and phenyl isocyanate to form an intermediate, which upon cyclization yields the pyrazole ring system. This method typically uses polar solvents such as ethanol or methanol and may require heating to facilitate ring closure.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclobutyl hydrazine + Phenyl isocyanate | Ethanol, reflux | Formation of hydrazine intermediate |

| 2 | Cyclization | Heating under reflux | Formation of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine |

This approach is scalable for industrial production, where continuous flow reactors and automated systems enhance yield and purity. Purification is generally achieved by recrystallization or chromatography.

Condensation of Cyclobutyl Ketones with Phenylhydrazine

Another common synthetic route is the condensation of cyclobutyl ketones or aldehydes with phenylhydrazine, which forms the pyrazole ring via a cyclocondensation reaction. The amine group at the 5-position can be introduced subsequently by functionalization methods such as reductive amination.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclobutyl ketone + Phenylhydrazine | Acidic or neutral medium, heating | Formation of 1-phenyl-3-cyclobutyl pyrazole core |

| 2 | Functionalization (e.g., reductive amination) | Mild conditions (0–5°C), triethylamine base | Introduction of amine at 5-position |

Purification is typically performed by column chromatography using silica gel with hexane:ethyl acetate as eluent, followed by characterization via NMR, IR, and mass spectrometry.

Advanced Catalytic Methods

Recent research has demonstrated the use of transition metal catalysis for pyrazole synthesis, which can be adapted for derivatives like this compound:

- Rh(III)-catalyzed [5 + 1] annulation : This method involves the reaction of phenyl-1H-pyrazol-5-amine derivatives with alkynoates or alkynamides to form fused pyrazoloquinazoline frameworks. Although this method is more commonly applied to fused systems, it highlights the potential for metal-catalyzed cyclization reactions to efficiently construct pyrazole derivatives under mild conditions with broad functional group tolerance.

Purity and Structural Verification

The synthesized this compound is verified for purity and structure by:

| Technique | Purpose | Key Details |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms molecular connectivity and chemical environment | Typical signals include δ 5.18 ppm for pyrazole protons and δ 165.4 ppm for carbonyl carbons |

| X-ray Crystallography | Determines crystal structure and confirms molecular geometry | Single-crystal diffraction analyzed with SHELX programs |

| Elemental Analysis | Ensures stoichiometric purity | Deviations less than 0.3% confirm high purity |

These techniques are essential for confirming the successful synthesis and purity of the compound before further application.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclobutyl hydrazine + phenyl isocyanate cyclization | Cyclobutyl hydrazine, phenyl isocyanate | Ethanol/methanol, heat | Reflux | Scalable, straightforward | Requires careful control of reaction conditions |

| Condensation of cyclobutyl ketone + phenylhydrazine | Cyclobutyl ketone, phenylhydrazine | Acid/base, heat | Mild heating | Versatile, allows functionalization | Multi-step, purification needed |

| Rh(III)-catalyzed [5 + 1] annulation | Phenyl-1H-pyrazol-5-amine derivatives, alkynoates | Rh(III) catalyst | One-pot, mild | High atom economy, broad scope | More complex catalyst system |

Research Findings and Notes

- The cyclobutyl substituent introduces ring strain but offers unique chemical reactivity compared to larger cycloalkyl groups, affecting the compound’s pharmacological profile and synthetic behavior.

- Purification techniques such as recrystallization and chromatography are critical to isolate the compound in high purity suitable for medicinal chemistry applications.

- The amine group at the 5-position is often introduced via nucleophilic substitution or reductive amination, allowing further derivatization for drug discovery.

- Transition metal-catalyzed methods are emerging as efficient alternatives for pyrazole synthesis, potentially applicable to this compound with further optimization.

- Structural and purity confirmation via NMR, X-ray crystallography, and elemental analysis is standard practice to validate synthetic success.

This comprehensive review of the preparation methods of this compound integrates diverse and authoritative sources, emphasizing practical synthetic strategies, catalytic innovations, and analytical verification techniques essential for researchers and industrial chemists working with this compound.

化学反应分析

Types of Reactions

3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

Oxidation: Formation of corresponding pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of halogenated pyrazole derivatives.

科学研究应用

Chemistry

3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique cyclobutyl group allows for diverse chemical modifications, making it a versatile scaffold in organic synthesis.

| Reaction Type | Products |

|---|---|

| Oxidation | Pyrazole oxides |

| Reduction | Reduced pyrazole derivatives |

| Substitution | Halogenated pyrazole derivatives |

Biology

In biological research, this compound has been investigated for its ability to act as a ligand for various biological targets. The compound's structure enables it to interact with enzymes and receptors, influencing several biochemical pathways.

Medicinal Chemistry

This compound has shown promise in medicinal applications, particularly due to its anti-inflammatory and anticancer properties.

Anti-inflammatory Effects

Research indicates that the compound significantly reduces pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

In vitro studies have demonstrated that this compound inhibits cell proliferation and induces apoptosis in various cancer cell lines, including breast cancer and leukemia. The activation of caspase pathways is a notable mechanism behind its anticancer effects.

| Cancer Type | Effect Observed |

|---|---|

| Breast Cancer | Inhibition of proliferation |

| Leukemia | Induction of apoptosis |

Industrial Applications

In industrial settings, this compound is utilized as a precursor for the synthesis of agrochemicals and new materials. Its unique properties make it suitable for developing innovative chemical products.

Case Studies

- Anti-inflammatory Research : A study highlighted the compound's ability to modulate inflammatory responses in macrophages, showing significant reductions in inflammatory markers.

- Anticancer Studies : Multiple studies evaluated the compound against various cancer cell lines, demonstrating its potential as an anticancer agent through mechanisms involving apoptosis and cell cycle arrest.

作用机制

The mechanism of action of 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby altering their activity and leading to desired biological effects .

相似化合物的比较

Structural and Physicochemical Properties

Key Observations :

- Cyclobutyl vs. Cyclopentyl : The cyclobutyl group in the target compound imposes greater ring strain but less lipophilicity compared to cyclopentyl .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl in 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine) improve oxidative stability, while bulky groups (e.g., 3,3-dimethylcyclobutyl) reduce metabolic clearance .

生物活性

3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound, with the molecular formula C13H15N3, is characterized by its unique cyclobutyl group, which influences its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Weight | 213.28 g/mol |

| CAS Number | 187795-44-4 |

| Chemical Structure | Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, acting as an inhibitor or modulator of enzymes and receptors. The compound's structure allows it to bind effectively to active sites, thereby altering enzyme activity and influencing biochemical pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases and enzymes involved in inflammatory responses and cancer progression.

- Receptor Modulation : It can modulate receptor activity, affecting signaling pathways related to cell growth and survival.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, the compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential for treating inflammatory diseases .

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies revealed that it inhibits cell proliferation and induces apoptosis in cancer cells through the activation of caspase pathways. Notably, it showed promising results against breast cancer and leukemia cell lines .

Antimicrobial Properties

In addition to its anti-inflammatory and anticancer effects, this compound has exhibited moderate antimicrobial activity against both bacterial and fungal strains. Minimum inhibitory concentrations (MICs) were recorded at 250 μg/mL for several tested pathogens, suggesting its potential use in treating infections .

Study 1: Anti-inflammatory Activity

In a controlled experiment, researchers treated LPS-stimulated RAW264.7 macrophages with varying concentrations of this compound. The results indicated a dose-dependent decrease in TNF-alpha production, with significant inhibition observed at concentrations above 10 µM.

Study 2: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the compound's effect on human breast cancer cells (MCF7). The findings revealed an IC50 value of approximately 15 µM, highlighting its effectiveness in inhibiting cell growth compared to control groups .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Biological Activity | IC50 Value (µM) |

|---|---|---|

| 3-tert-butyl-1-phenylpyrazole | Moderate anticancer activity | ~20 |

| 3-methylpyrazole | Weak anti-inflammatory effects | >30 |

| 5-amino-pyrazole derivatives | Antimicrobial properties | ~250 |

常见问题

Q. What are the common synthetic routes for preparing 3-Cyclobutyl-1-phenyl-1H-pyrazol-5-amine?

- Methodological Answer : The synthesis typically involves multi-step procedures starting with cyclobutyl-containing precursors. A general approach includes:

Condensation Reactions : Reacting cyclobutyl ketones or aldehydes with phenylhydrazine to form the pyrazole core. For example, Tobiishi et al. describe using substituted alcohols (e.g., 5-phenyl-1-pentanol) in multi-step condensations to build the 1,5-diarylpyrazole scaffold .

Functionalization : Introducing the amine group at the 5-position via nucleophilic substitution or reductive amination. details the use of acid chlorides to functionalize the amine group under mild conditions (0–5°C) in dichloromethane with triethylamine as a base .

Purification : Column chromatography (silica gel, hexane:ethyl acetate eluent) is commonly used to isolate the final product, followed by characterization via / NMR, IR, and mass spectrometry .

Q. How is the purity and structural integrity of this compound verified?

- Methodological Answer : Structural validation relies on spectroscopic and crystallographic techniques:

- NMR Spectroscopy : NMR (e.g., δ 5.18 ppm for pyrazole protons) and NMR (e.g., δ 165.4 ppm for carbonyl carbons) confirm bond connectivity .

- X-ray Crystallography : SHELX programs (SHELXD for structure solution, SHELXL for refinement) are used to resolve crystal structures. highlights the use of single-crystal X-ray diffraction to analyze phase transitions in pyrazole-metal complexes .

- Elemental Analysis : Combustion analysis (C, H, N) ensures stoichiometric purity, with deviations <0.3% .

Advanced Research Questions

Q. What strategies are employed to analyze the structure-activity relationship (SAR) of this compound derivatives in drug discovery?

- Methodological Answer : SAR studies involve:

- Derivatization : Synthesizing analogs with substituents at the cyclobutyl or phenyl groups (e.g., halogenation, methoxylation). Kumar et al. describe evaluating anticancer activity by modifying the pyrazole core with chromen-2-one moieties .

- Biological Assays : Testing derivatives against target proteins (e.g., kinases, antimicrobial targets) via in vitro assays (MIC values for antibacterial activity) .

- Computational Modeling : Docking studies (e.g., AutoDock) predict binding affinities, while QSAR models correlate substituent effects with activity .

Q. How can computational methods be integrated with experimental data to predict the reactivity of this compound in coordination chemistry?

- Methodological Answer :

- Density Functional Theory (DFT) : Gaussian 03 calculates electronic properties (e.g., HOMO-LUMO gaps) to predict ligand-metal interactions. uses DFT to estimate heats of formation for energetic materials .

- Experimental Validation : Reacting the ligand with metal salts (e.g., ZnCl) and analyzing complexes via X-ray diffraction (e.g., hydrogen-bonding networks in ZnCl complexes) .

- Phase Behavior Analysis : Polarized optical microscopy detects temperature-dependent phase transitions (e.g., birefringent fluid formation) .

Q. What methodologies are used to evaluate the thermal stability and detonation properties of this compound derivatives in energetic materials research?

- Methodological Answer :

- Thermal Analysis : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) measure decomposition temperatures (171–270°C for HANTP derivatives) .

- Sensitivity Testing : Impact (IS) and friction (FS) tests determine safety profiles. For example, HANTP salts exhibit IS >10 J and FS >120 N, qualifying as green primary explosives .

- Detonation Simulations : EXPLO5 software calculates detonation velocity () and pressure () using crystallographic density and DFT-derived enthalpies. HANTP derivatives achieve ≈ 8.9 km/s, comparable to HMX .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。